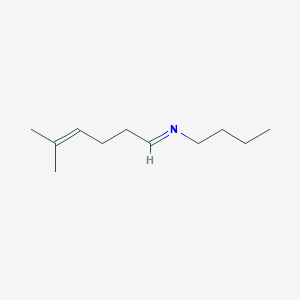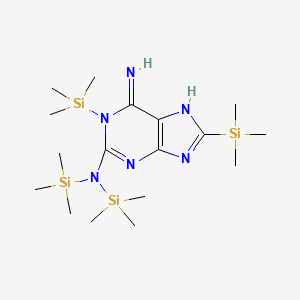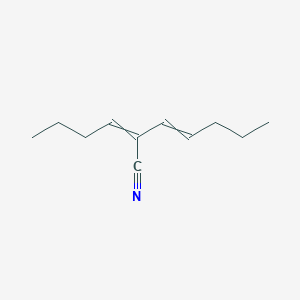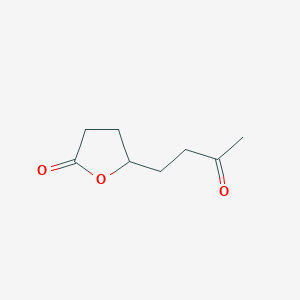
1-Benzyl-3-ethyl-4-(1-oxobutan-2-yl)piperidine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3-ethyl-4-(1-oxobutan-2-yl)piperidine-2-carbonitrile is a complex organic compound with a piperidine ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-ethyl-4-(1-oxobutan-2-yl)piperidine-2-carbonitrile typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common method involves the reaction of a benzyl-substituted piperidine with ethyl and oxobutan-2-yl groups under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.
化学反応の分析
Types of Reactions
1-Benzyl-3-ethyl-4-(1-oxobutan-2-yl)piperidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary amines.
科学的研究の応用
1-Benzyl-3-ethyl-4-(1-oxobutan-2-yl)piperidine-2-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Benzyl-3-ethyl-4-(1-oxobutan-2-yl)piperidine-2-carbonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-Benzyl-3-ethyl-4-(1-oxobutan-2-yl)piperidine-2-carboxamide
- 1-Benzyl-3-ethyl-4-(1-oxobutan-2-yl)piperidine-2-amine
- 1-Benzyl-3-ethyl-4-(1-oxobutan-2-yl)piperidine-2-ol
Uniqueness
1-Benzyl-3-ethyl-4-(1-oxobutan-2-yl)piperidine-2-carbonitrile is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties
特性
CAS番号 |
88122-36-5 |
|---|---|
分子式 |
C19H26N2O |
分子量 |
298.4 g/mol |
IUPAC名 |
1-benzyl-3-ethyl-4-(1-oxobutan-2-yl)piperidine-2-carbonitrile |
InChI |
InChI=1S/C19H26N2O/c1-3-16(14-22)18-10-11-21(19(12-20)17(18)4-2)13-15-8-6-5-7-9-15/h5-9,14,16-19H,3-4,10-11,13H2,1-2H3 |
InChIキー |
XQKWHCCAWHCOBA-UHFFFAOYSA-N |
正規SMILES |
CCC1C(CCN(C1C#N)CC2=CC=CC=C2)C(CC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Methyl(phenyl)sulfamoyl]pentanoic acid](/img/structure/B14398220.png)


![2-Methyl-3-[(oxolan-2-yl)oxy]propan-1-ol](/img/structure/B14398243.png)

![4,4'-[(E)-Diazenediyl]bis[4-cyano-N-(2-hydroxyethyl)pentanamide]](/img/structure/B14398259.png)
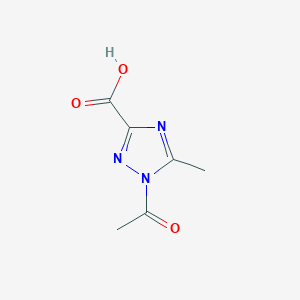
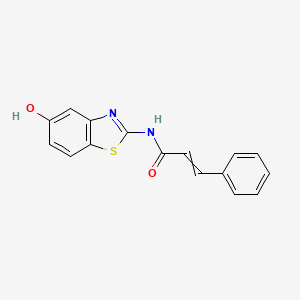
![3-Chloro-5,7-bis(dibromomethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14398271.png)

